molecular formula C14H22O3 B8545719 Linalyl acetoacetate CAS No. 25456-03-5

Linalyl acetoacetate

Cat. No.: B8545719
CAS No.: 25456-03-5
M. Wt: 238.32 g/mol
InChI Key: ZANSWOBXLYAUHS-UHFFFAOYSA-N
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Description

Linalyl acetoacetate is a useful research compound. Its molecular formula is C14H22O3 and its molecular weight is 238.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

25456-03-5

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl 3-oxobutanoate

InChI

InChI=1S/C14H22O3/c1-6-14(5,9-7-8-11(2)3)17-13(16)10-12(4)15/h6,8H,1,7,9-10H2,2-5H3

InChI Key

ZANSWOBXLYAUHS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)CC(=O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of linalool (100 g, 0.648 mol) and 4-dimethylaminopyridine (0.40 g, 3.20 mmol) in a 500 mL three-necked round-bottomed flask fitted with a condenser, argon inlet, addition funnel, magnetic stirrer and internal thermometer is heated to 55° C. Diketene (54.50 g, 0.648 mol) is added dropwise in the course of 30 min. The mixture has a slight exotherm and turns from yellow to red during this time. After stirring an additional hour at 50° C., the mixture is cooled to room temperature. At this point, NMR analysis indicates the reaction is complete. The material from this lot is carried onto the next step. Purification of an earlier sample from this route by flash chromatography (elution with dichloromethane) yields the desired product in 92% yield and nearly colorless.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
54.5 g
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

The pro-accord 3,7-dimethyl-1,6-octadien-3-yl 3(β-naphthyl)-3-oxo-propionate, which is a β-ketoester pro-accord, is prepared by treating 3,7-dimethyl-1,6-octadien-3-ol (linalool), which is a fragrance raw material according to the present invention, with diketene under suitable conditions to form intermediate 3,7-dimethyl-1,6-octadien-3-yl 3-oxo-butyrate, which is subsequently treated with 2-naphthoyl chloride to yield the pro-accord. 3,7-Dimethyl-1,6-octadien-3-yl 3-(β-naphthyl)-3-oxo-propionate when exposed to suitable conditions (e.g., exposure to nascent moisture) breaks down to release a mixture of linalool and methyl β-naphthyl ketone, both of which are fragrance raw materials as defined herein.
Name
3,7-dimethyl-1,6-octadien-3-yl 3(β-naphthyl)-3-oxo-propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
β-ketoester
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
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Synthesis routes and methods III

Procedure details

The pro-accord 3,7-dimethyl-1,6-octadien-3-yl 3-(naphthyl)-3-oxo-propionate, which is a β-ketoester pro-accord, is prepared by treating 3,7-dimethyl-1,6-octadien-3-ol (linalool), which is a fragrance raw material according to the present invention, with diketene under suitable conditions to form intermediate 3,7-dimethyl-1,6-octadien-3-yl 3-oxo-butyrate, which is subsequently treated with 2-naphthoyl chloride to yield the pro-accord. 3,7-Dimethyl-1,6-octadien-3-yl 3-(β-naphthyl)-3-oxo-propionate when exposed to suitable conditions (e.g., exposure to nascent moisture) breaks down to release a mixture of linalool and methyl β-naphthyl ketone, both of which are fragrance raw materials as defined herein.
Name
3,7-dimethyl-1,6-octadien-3-yl 3-(naphthyl)-3-oxo-propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
β-ketoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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